molecular formula C10H20 B012879 2,3-Dimethyl-2-octene CAS No. 19781-18-1

2,3-Dimethyl-2-octene

Cat. No. B012879
CAS RN: 19781-18-1
M. Wt: 140.27 g/mol
InChI Key: ZFMOZNIUEPVNCV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-octene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da . It is also known by other names such as 2,3-Dimethyl-2-octen in German, 2,3-Diméthyl-2-octène in French, and 2,3-dimethyloct-2-ene .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-2-octene can be represented as n-C5H11C(CH3)=C(CH3)2 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Catalysis and Synthesis

    A study revealed the potential of 2,3-dimethyl-5-silaspiro[4.4]nona-2,7-diene as a catalyst in synthesizing complex organic compounds, highlighting its relevance in organic synthesis and catalysis (Park et al., 1990).

  • Precursors to Hybrid Nanocomposites

    Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivatives, related to 2,3-Dimethyl-2-octene, have been identified as potential precursors for hybrid nanocomposites, useful in materials science (Zhang and Laine, 2000).

  • Selective Dimerization

    A nickel complex in solution has been shown to catalyze the selective dimerization of propene to 2,3-dimethylbutene-1, demonstrating the compound's relevance in selective chemical transformations (Eberhardt & Griffin, 1970).

  • Synthesis of Bicyclo[3.3.0]octenes

    Research has shown a novel synthesis method for bicyclo[3.3.0]octenes, which is important for the development of new organic compounds (Padwa et al., 1996).

  • Polymer Science

    Studies have explored the use of related compounds in creating polymers with specific properties, such as poly(3,7-dimethyl-1-octene), which demonstrates the importance of these compounds in polymer chemistry (Longo et al., 1997).

  • Corrosion Inhibition

    Compounds like 2-MPOD and 3-MPOD, which are structurally related to 2,3-Dimethyl-2-octene, have been found effective in inhibiting steel corrosion, suggesting potential applications in material protection (Chafiq et al., 2020).

  • Chemical Reactions and Catalysis

    Various studies have investigated the role of 2,3-Dimethyl-2-octene and similar compounds in diverse chemical reactions and catalysis, such as in hydroalkylation, aromatization, and hydroformylation, highlighting their versatility in chemical processes (Qian et al., 2005; Wei et al., 2021; Liu et al., 1999).

Safety And Hazards

While specific safety and hazard information for 2,3-Dimethyl-2-octene is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,3-dimethyloct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMOZNIUEPVNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173485
Record name 2-Octene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2-octene

CAS RN

19781-18-1
Record name 2,3-Dimethyl-2-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octene, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
41
Citations
A Orav, T Kailas, M Müürisepp… - … ESTONIAN ACADEMY OF …, 1999 - books.google.com
The qualitative and quantitative composition of the oil fraction of waste tires boiling at up to 160 C was determined using capillary GC with OV-101 and SW 10 columns and GC/MS. Over …
Number of citations: 6 books.google.com
J DaMassa - 1999 - Citeseer
METHODS Liquid fuel profiles were sent by Paul Allen via E-mail on June 8, together with profiles for other exhaust and evaporative emission categories. On July 8, I was advised of the …
Number of citations: 2 citeseerx.ist.psu.edu
K Akashi, RE Palermo… - The Journal of Organic …, 1978 - ACS Publications
JV-Methylethane-and 1-Methylethanesulfenanilide. The same procedure was followed as outlined for JV-methylmethanesulfenanilide beginning with the appropriate disulfide. The …
Number of citations: 159 0-pubs-acs-org.brum.beds.ac.uk
SG Hentges, KB Sharpless - The Journal of Organic Chemistry, 1980 - ACS Publications
When Amberlyst-15 was used as the catalyst (runs 4, 6, and 7), product isolation was conducted by filtration of the resin, which was then washed with the solvent re-hexane. The …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
CR Kinney, WL Spliethoff - The Journal of Organic Chemistry, 1949 - ACS Publications
In 1938 a method was devised for calculating the boiling points of organic compounds from their structure (1). The method was based on the boiling points of hydrogen and the normal …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
P Masclet, D Grosjean, G Mouvier, J Dubois - Journal of Electron …, 1973 - Elsevier
We have determined by photoelectron spectroscopy the ionization potentials of 63 alkenes of which 42 are reported for the first time, including 13 tetrasubstituted alkenes. The following …
H Rapoport, UT Bhalerao - Journal of the American Chemical …, 1971 - ACS Publications
The stereochemistry of allylic oxidation by selenium dioxide of a number of olefins has been studied. Olefins were prepared mostly by the Wittig reaction; pure stereoisomers were …
Number of citations: 221 0-pubs-acs-org.brum.beds.ac.uk
M Julia, B Mcdonald, MC Rezende - Tetrahedron, 1991 - Elsevier
(Received in USA 21 June 1991) . . 6939 Page 1 Tehakedron Vd 47. No34, pp 6939-6950.1991 00404020fa $3 Oat 00 Primed m Great Bran @ 1991 PergsmonPress pk BIOMIMETIC …
SS Kurtz Jr, CE Headington - Industrial & Engineering Chemistry …, 1937 - ACS Publications
This paper describes a method for the determination of conjugated diolefins, cy-clic monoolefins, noncyclic monoolefins, paraffins, naphthenes or saturated cyclic compounds, and …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
DI Schuster, G Lem, NA Kaprinidis - Chemical reviews, 1993 - ACS Publications
Following his original discovery of the photocyclodimerization of 2-cyclopentenone in 1962, 1 Eaton reported the photocycloaddition of this enone to cyclopentene, shown in eq l. 2 In …
Number of citations: 337 0-pubs-acs-org.brum.beds.ac.uk

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